Compound Description: FMPD is a potential novel antipsychotic drug that exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It displays lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. [] Preclinical studies indicate that FMPD may have efficacy in treating schizophrenia and bipolar mania with a low risk of extrapyramidal symptoms, prolactin elevation, and weight gain. []
Relevance: FMPD and 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide both feature a piperazine ring system. Furthermore, both compounds are explored for their potential in treating psychiatric disorders, suggesting a shared chemical space related to neurological activity. []
Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. Modifications to this benzamide structure, particularly elongating the alkyl chain and substituting the aromatic rings, resulted in derivatives with improved affinity for the D3 receptor. []
Relevance: PB12 shares the central benzamide structure and a substituted piperazine ring with 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide. The exploration of PB12 derivatives for D3 receptor affinity highlights the impact of structural modifications on receptor selectivity, a concept relevant to understanding the activity of the target compound. []
Compound Description: This compound is a high-affinity D3 receptor ligand with good selectivity over D2, D4, 5-HT(1A), and α1 receptors. It exhibits favorable lipophilicity properties and potential for (11)C labeling, making it a candidate for positron emission tomography (PET) studies. []
Relevance: Compound 19, like 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, possesses a benzamide core and a 4-substituted piperazine ring. Its high D3 affinity and suitability for PET imaging emphasize the significance of piperazine derivatives in neuropharmacological research. []
Compound Description: Similar to Compound 19, Compound 27 is a high-affinity D3 receptor ligand with high selectivity over other receptors. Its lipophilicity and potential for (11)C labeling also make it a valuable candidate for PET. []
Relevance: Both Compound 27 and 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide feature a benzamide scaffold and a substituted piperazine ring. The diverse modifications on the piperazine moiety in these compounds highlight the potential for fine-tuning receptor selectivity and pharmacokinetic properties within this chemical class. []
Compound Description: This compound stands out as a high-affinity D3 receptor ligand with high selectivity over other receptors, suitable for PET imaging due to its affinity and potential for (11)C labeling. []
Relevance: While featuring a benzofurancarboxamide core, Compound 41 shares the crucial 4-substituted piperazine motif with 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide. The structural similarities and shared application in PET research emphasize the significance of piperazine-containing compounds in neuroscience. []
Compound Description: GR 127935 acts as a 5-HT1B/1D receptor antagonist. Studies showed its ability to block the hyperactivity induced by (+)-3,4-methylenedioxymethamphetamine (MDMA) in rats, suggesting a role for 5-HT1B/1D receptors in MDMA’s effects. [, , ]
Relevance: GR 127935 and 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide both contain a substituted piperazine ring. Additionally, both compounds are investigated for their effects on neurotransmitter systems, indicating a common research interest in their potential for modulating neurological processes. [, , ]
Compound Description: WAY 100635 is a selective 5-HT1A receptor antagonist. It has been utilized in studies investigating the role of 5-HT1A receptors in various behavioral and physiological responses, including MDMA-induced hyperactivity and anxiety-related behaviors. [, , ]
Relevance: Both WAY 100635 and 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide possess a piperazine ring substituted with a methoxyphenyl group. Their involvement in research focused on neurotransmitter receptor modulation points towards a shared chemical space associated with neurological activity. [, , ]
Compound Description: [11C]MBMP is a novel PET ligand designed for imaging translocator protein (18 kDa, TSPO), a marker of neuroinflammation. In vivo studies in rats demonstrated its ability to detect increased TSPO expression in ischemic brains. []
Relevance: While [11C]MBMP has a benzoxazolone core, its 4-methoxyphenyl substituent and the acetamide side chain resemble features present in 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide. Both compounds highlight the potential of incorporating specific chemical motifs for targeting receptors or proteins relevant to neurological processes. []
Compound Description: WIN55212-2 is an aminoalkylindole known to act as a potent agonist at both CB1 and CB2 cannabinoid receptors. [, ] Studies exploring its functional selectivity revealed that WIN55212-2 exhibits a preference for G-protein coupling over arrestin recruitment at the CB2 receptor. []
Relevance: Although structurally distinct from 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, WIN55212-2 exemplifies the concept of functional selectivity at G protein-coupled receptors, which could be relevant for understanding the activity profile of the target compound if it interacts with similar signaling pathways. [, ]
Compound Description: AM1710, a cannabilactone, demonstrates efficacy in inhibiting adenylyl cyclase, a canonical pathway downstream of CB2 receptor activation, comparable to the nonclassical cannabinoid CP55940. []
Relevance: Although possessing a different scaffold compared to 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, AM1710 exemplifies the diverse structural classes of compounds capable of interacting with cannabinoid signaling pathways, which could offer insights into exploring the target compound's potential for similar activities. []
Compound Description: SR144258 is a diarylpyrazole classified as a CB2 receptor antagonist. It exhibits inverse agonist activity in both adenylyl cyclase and arrestin recruitment assays. []
Relevance: Despite its structural dissimilarity to 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, SR144258 exemplifies the concept of inverse agonism at G protein-coupled receptors, a phenomenon potentially relevant for understanding the activity profile of the target compound if it engages with similar receptor systems. []
Compound Description: AM630 belongs to the aminoalkylindole class and functions as a CB2 receptor ligand. It displays inverse agonist activity in adenylyl cyclase assays but acts as a low efficacy agonist in arrestin recruitment assays, indicating biased signaling. []
Relevance: While structurally different from 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, AM630 emphasizes the complexities of CB2 receptor pharmacology and the potential for biased signaling, a concept that could inform future investigations of the target compound's activity. []
Compound Description: JTE907, a carboxamide, acts as a CB2 receptor ligand. Similar to AM630, it shows inverse agonism in adenylyl cyclase assays but acts as a low efficacy agonist in arrestin recruitment, indicating biased signaling at the receptor. []
Relevance: Although structurally distinct from 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, JTE907 further illustrates the concept of biased agonism at the CB2 receptor, highlighting the potential for compounds to differentially modulate downstream signaling pathways, a phenomenon relevant for evaluating the target compound's activity profile. []
(R)-methanandamide
Compound Description: (R)-methanandamide is a metabolically stable analog of the endocannabinoid anandamide. It produces vasorelaxation in rabbit aortic rings through an endothelium-dependent mechanism. Studies suggest its action involves a non-CB1/CB2 receptor coupled to Gi proteins and the PI3-kinase/Akt pathway, leading to eNOS activation and NO production. []
Relevance: Although 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide and (R)-methanandamide have distinct structures, both are being investigated for their effects on the cardiovascular system. (R)-methanandamide’s activation of the PI3-kinase/Akt pathway and subsequent NO production could provide a potential mechanistic framework for exploring similar pathways for the target compound. []
Compound Description: SB-216641 hydrochloride is a selective 5-HT1B receptor antagonist. It has been used in research to investigate the role of 5-HT1B receptors in various physiological processes, including canine gastric accommodation and 5-HT-mediated inhibition of glutamate release in the rat cerebellum. [, ]
Relevance: SB-216641 hydrochloride shares with 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide a focus on serotonin receptor modulation, indicating a common research interest in their potential for impacting serotonergic signaling. [, ]
Compound Description: BRL-15572 hydrochloride acts as a selective 5-HT1D receptor antagonist. It has been utilized in studies exploring the role of 5-HT1D receptors in physiological processes such as canine gastric accommodation. []
Relevance: Similar to 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, BRL-15572 hydrochloride is studied for its impact on physiological systems regulated by serotonin receptors, suggesting a shared chemical space related to modulating serotonergic activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.